

Spectroscopic and Synthetic Profile of Febuxostat n-Butyl Isomer: A Technical Overview

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Compound of Interest

Compound Name: *Febuxostat n-butyl isomer*

Cat. No.: *B1449468*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for the n-butyl isomer of Febuxostat, a known process-related impurity in the manufacturing of the active pharmaceutical ingredient. This document is intended to serve as a valuable resource for researchers in analytical development, quality control, and process chemistry.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. During its synthesis, various related substances and isomers can be formed as impurities. The n-butyl isomer, chemically known as 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, is one such process-related impurity that requires careful monitoring and control to ensure the quality and safety of the final drug product. This guide outlines the available spectroscopic data, a probable synthetic route, and analytical methodologies for its characterization.

Physicochemical and Spectroscopic Data

While complete, publicly available raw spectral data for the **Febuxostat n-butyl isomer** is limited, it is commercially available as a certified reference standard.^[1] Suppliers of this

standard confirm the availability of a comprehensive Certificate of Analysis (CoA) which includes detailed spectroscopic data. The expected analytical data for this compound is summarized below.

Table 1: Physicochemical Properties of **Febuxostat n-Butyl Isomer**

| Property | Value | Reference |
|-------------------|---|---|
| Chemical Name | 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | [2] [3] |
| Synonyms | Febuxostat n-Butyl Isomer, Febuxostat Butyl Ether Analog | [1] [4] |
| CAS Number | 1657014-33-9 | [1] [2] [3] [5] |
| Molecular Formula | C ₁₆ H ₁₆ N ₂ O ₃ S | [1] [5] |
| Molecular Weight | 316.37 g/mol | [1] |
| Appearance | White to off-white solid | [6] |

Table 2: Summary of Available Spectroscopic Data

| Technique | Data Availability |
|---|---|
| ^1H NMR | Available with commercial reference standards[1][4] |
| ^{13}C NMR | Available with commercial reference standards[4] |
| Mass Spectrometry (MS) | Available with commercial reference standards[1][4] |
| Infrared Spectroscopy (IR) | Available with commercial reference standards[1][4] |
| High-Performance Liquid Chromatography (HPLC) | Available with commercial reference standards[1][4] |
| Thermogravimetric Analysis (TGA) | Available with commercial reference standards[1][4] |

Experimental Protocols

The following sections describe the probable synthetic route for the **Febuxostat n-butyl isomer** and the general analytical methods used for its characterization, based on established synthetic procedures for Febuxostat and its analogues.

Synthesis of Febuxostat n-Butyl Isomer

The n-butyl isomer is likely formed as a process-related impurity during the synthesis of Febuxostat, specifically from the alkylation of the phenolic hydroxyl group of a key intermediate with an n-butyl halide instead of an isobutyl halide. The synthesis can also be performed intentionally for the purpose of generating a reference standard.

A plausible synthetic pathway is outlined below:

- Alkylation of 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester: The key intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is reacted with n-butyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide). The reaction mixture is typically

heated to facilitate the alkylation of the phenolic hydroxyl group, yielding ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate.

- **Hydrolysis to the Carboxylic Acid:** The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, **Febuxostat n-butyl isomer**. This is typically achieved by treating the ester with a base such as sodium hydroxide in a mixture of alcohol and water, followed by acidification with an acid like hydrochloric acid to precipitate the final product.

Analytical Methods

A reverse-phase HPLC method is generally employed for the separation and quantification of Febuxostat and its related substances.

- **Column:** C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 μ m).
- **Mobile Phase:** A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile, methanol).
- **Detection:** UV detection at a suitable wavelength, typically around 315 nm.
- **Purpose:** To determine the purity of the synthesized standard and to quantify its presence in Febuxostat active pharmaceutical ingredient (API).

Mass spectrometry is used to confirm the molecular weight of the n-butyl isomer.

- **Ionization Technique:** Electrospray Ionization (ESI) is commonly used, typically in positive ion mode.
- **Analysis:** The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 317.0954, confirming the molecular weight of 316.37 g/mol. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

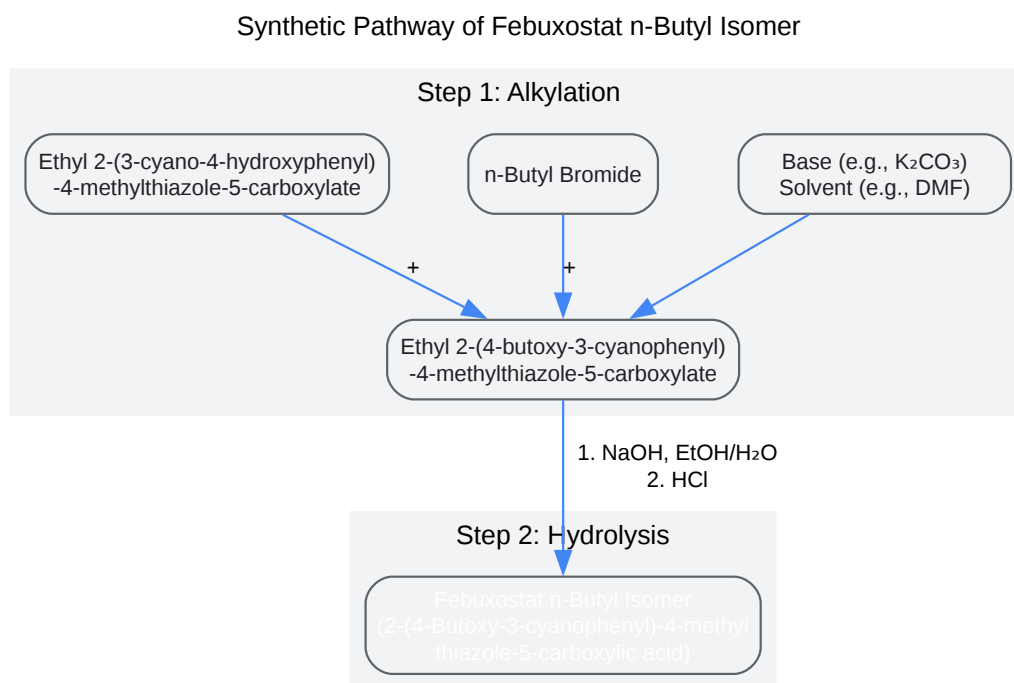
^1H and ^{13}C NMR spectroscopy are crucial for the structural elucidation of the **Febuxostat n-butyl isomer**.

- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3) are common solvents.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group on the thiazole ring, and the protons of the n-butyl group (triplet for the terminal methyl, multiplets for the methylene groups).
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for all 16 carbon atoms in the molecule, which can be assigned to the aromatic, thiazole, cyano, carboxylic acid, and n-butyl groups.

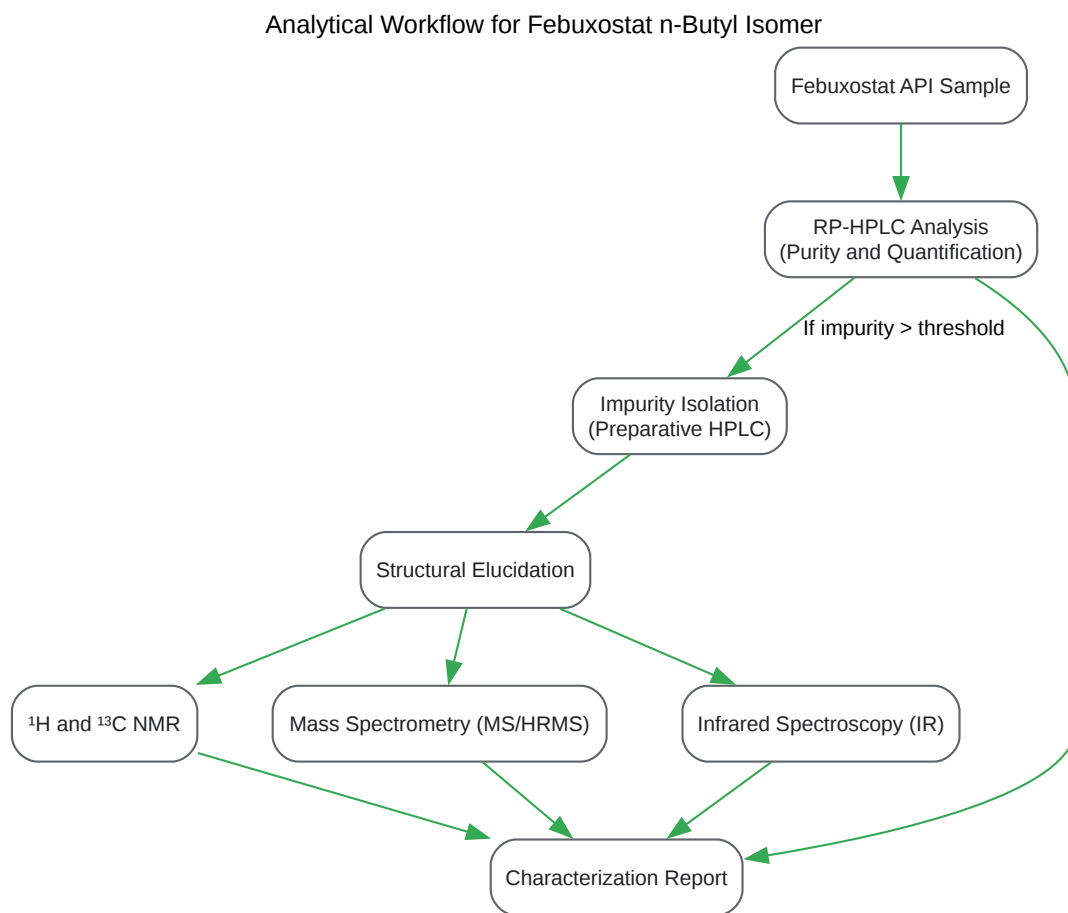
Visualizations

The following diagrams illustrate the synthetic pathway for the **Febuxostat n-butyl isomer** and a general workflow for its analysis.



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Caption: Synthetic pathway for **Febuxostat n-butyl isomer**.



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Caption: General analytical workflow for impurity identification.

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